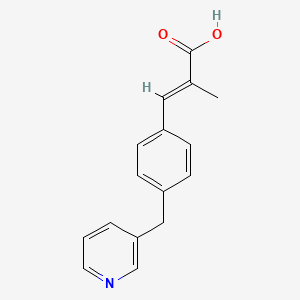
Sarmentose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sarmentose is a dideoxyhexose derivative.
Applications De Recherche Scientifique
Isolation and Identification in Plant Leaves
Research on sarmentose includes its isolation and identification in plant leaves. In 1984, Bauer, Kopp, and Franz isolated nucleotide-bound D-sarmentose from the leaves of Nerium oleander L. (Apocynaceae). They purified it using PVP- and charcoal treatment, then identified it through thin-layer co-chromatography. This study represents a significant advancement in the separation and identification of complex sugars like sarmentose (Bauer, Kopp, & Franz, 1984).
Exploration of Medicinal Properties
Sarmentose has been explored for its potential medicinal properties. For instance, a study by Nguyen et al. (2020) investigated the effects of Launaea sarmentosa extract on inflammation. They found that the extract displayed potent antioxidant activity and inhibited various inflammatory responses, which suggests its potential as a novel treatment for diseases associated with excessive inflammation (Nguyen et al., 2020).
Chemical Constituents and Pharmacological Effects
Sarmentose's chemical constituents and pharmacological effects have been a focus of research. Fang (1982) isolated a cyanogenic glycoside, sarmentosin, from Sedum sarmentosum Bunge, which showed significant effects in lowering certain liver enzyme levels. This highlights the potential clinical application of sarmentose-related compounds (Fang, 1982).
Hepatoprotective Effects
Sarmentose-related extracts have been studied for their hepatoprotective effects. For example, Teng et al. (2012) researched the effect of Tournefortia sarmentosa extract on acetaminophen-induced hepatotoxicity. They found that the extract significantly reduced liver damage markers, suggesting its potential as a liver-protecting agent (Teng et al., 2012).
Botanical and Pharmacological Reviews
Research has also been conducted on reviewing the botanical and pharmacological aspects of plants containing sarmentose. Sun et al. (2020) reviewed Piper sarmentosum, focusing on its traditional uses, phytochemistry, and pharmacological activities. This comprehensive review underscores the diverse applications and potential of sarmentose-containing plants (Sun et al., 2020).
Propriétés
Numéro CAS |
90-56-2 |
|---|---|
Nom du produit |
Sarmentose |
Formule moléculaire |
C7H14O4 |
Poids moléculaire |
162.18 g/mol |
Nom IUPAC |
(3S,4S,5R)-4,5-dihydroxy-3-methoxyhexanal |
InChI |
InChI=1S/C7H14O4/c1-5(9)7(10)6(11-2)3-4-8/h4-7,9-10H,3H2,1-2H3/t5-,6+,7+/m1/s1 |
Clé InChI |
GOYBREOSJSERKM-VQVTYTSYSA-N |
SMILES isomérique |
C[C@H]([C@@H]([C@H](CC=O)OC)O)O |
SMILES |
CC(C(C(CC=O)OC)O)O |
SMILES canonique |
CC(C(C(CC=O)OC)O)O |
Autres numéros CAS |
13484-14-5 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(4R,6R,8R,9E,11E)-17,19-dihydroxy-4-methyl-3,7-dioxatricyclo[13.4.0.06,8]nonadeca-1(15),9,11,16,18-pentaene-2,13-dione](/img/structure/B1242642.png)
![(1R,3Z)-3-[(2E)-2-[(3aS,7aR)-1-[(2R)-5,5-difluoro-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol](/img/structure/B1242643.png)
![(2R,3R,4R)-4-hydroxy-3-[(E)-4-hydroxy-4-methyloct-1-enyl]-2-(8-hydroxy-7-oxooctyl)cyclopentan-1-one](/img/structure/B1242645.png)
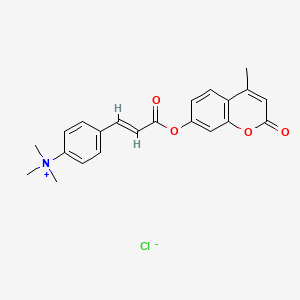
![(1R,4S,8S)-1,3,3,8-Tetramethyl-2-oxatricyclo[6.3.1.04,12]dodecane](/img/structure/B1242648.png)
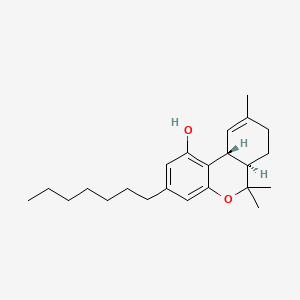

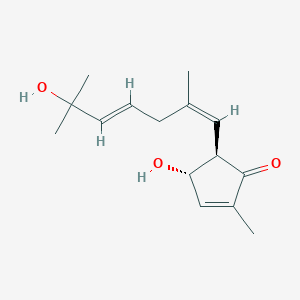
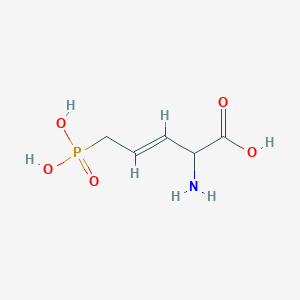
![7-(2,5-Dimethoxy-phenyl)-9-[1-(3-hydroxy-phenyl)-meth-(Z)-ylidene]-5,7-dihydro-6H-10-thia-7a,11-diaza-cyclopenta[b]phenanthren-8-one](/img/structure/B1242659.png)
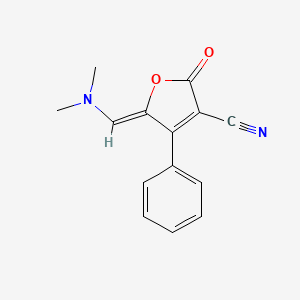
![(2S,5'R)-7-chloro-3',4,6-trimethoxy-5'-methylspiro[benzofuran-2,4'-cyclohexane]-1',3-dione](/img/structure/B1242663.png)
